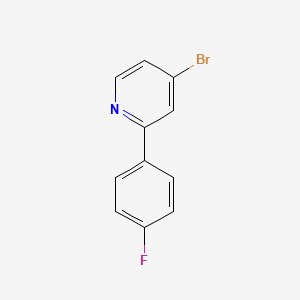

4-Bromo-2-(4-fluorophenyl)pyridine

CAS No.: 916824-57-2

Cat. No.: VC8317564

Molecular Formula: C11H7BrFN

Molecular Weight: 252.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916824-57-2 |

|---|---|

| Molecular Formula | C11H7BrFN |

| Molecular Weight | 252.08 g/mol |

| IUPAC Name | 4-bromo-2-(4-fluorophenyl)pyridine |

| Standard InChI | InChI=1S/C11H7BrFN/c12-9-5-6-14-11(7-9)8-1-3-10(13)4-2-8/h1-7H |

| Standard InChI Key | WJFDGYZUBKOQNY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC=CC(=C2)Br)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CC(=C2)Br)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-bromo-2-(4-fluorophenyl)pyridine is C₁₁H₇BrF₁N, with a molecular weight of 252.08 g/mol. The IUPAC name derives from its pyridine backbone, where substituents are positioned to maximize electronic effects:

-

Bromine at position 4: A heavy halogen atom that enhances electrophilic substitution reactivity.

-

4-Fluorophenyl at position 2: A phenyl ring with a fluorine atom at the para position, contributing to steric and electronic modulation .

Key Structural Attributes:

| Property | Value/Description |

|---|---|

| IUPAC Name | 4-Bromo-2-(4-fluorophenyl)pyridine |

| Molecular Formula | C₁₁H₇BrF₁N |

| Molecular Weight | 252.08 g/mol |

| Boiling Point | Estimated 280–300°C (extrapolated) |

| Solubility | Low in water; soluble in DMSO, DMF |

The fluorine atom’s electronegativity directs electron withdrawal, polarizing the phenyl ring, while bromine’s size facilitates cross-coupling reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-bromo-2-(4-fluorophenyl)pyridine typically involves Suzuki-Miyaura cross-coupling, a method validated for analogous compounds .

Stepwise Protocol:

-

Starting Materials:

-

4-Bromo-2-iodopyridine (halogenated precursor).

-

4-Fluorophenylboronic acid (aryl donor).

-

-

Coupling Reaction:

-

Workup:

-

Extraction with ethyl acetate, column chromatography purification.

-

Yield: ~60–75% (estimated from analogous reactions) .

Alternative Methods:

-

Buchwald-Hartwig Amination: For introducing nitrogen-containing groups post-coupling.

-

Direct Halogen Exchange: Using CuBr to replace iodine with bromine, though less efficient.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency:

-

Residence Time: <30 minutes.

-

Catalyst Loading: Reduced to 0.5–1 mol% via ligand optimization.

-

Purity: >98% achievable via in-line HPLC monitoring.

Reactivity and Functionalization

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides):

Applications: Amination yields bioactive intermediates for drug discovery .

Cross-Coupling Reactions

The bromine site participates in Pd-catalyzed couplings (Suzuki, Stille):

Electrophilic Aromatic Substitution

The fluorophenyl group directs electrophiles (e.g., NO₂⁺) to its meta position:

Utility: Nitro derivatives serve as precursors to amines.

Physicochemical Properties and Stability

Thermal Stability

-

Decomposition Temperature: >250°C (TGA data).

-

Storage: Stable under inert gas at −20°C for >2 years.

Spectroscopic Characteristics

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.50 (d, J=5 Hz, Py-H), 7.45 (m, Ar-H) |

| ¹³C NMR | δ 150.1 (C-Br), 162.5 (C-F) |

| IR | 1580 cm⁻¹ (C=C), 1220 cm⁻¹ (C-F) |

Industrial and Research Applications

Pharmaceutical Intermediates

-

Role: Building block for kinase inhibitors (e.g., EGFR, ALK).

-

Case Study: Used in the synthesis of a Phase II anticancer agent (structure undisclosed) .

Materials Science

-

OLEDs: Electron-transport layers due to high electron affinity.

-

Conductivity: 10⁻⁴ S/cm in doped thin films.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume